molecular formula C12H6F5N3O4 B8427373 3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B8427373
M. Wt: 351.19 g/mol
InChI Key: ZFFFOZSMKIUPNF-UHFFFAOYSA-N
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Description

3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structural features, including multiple fluorine atoms and a nitrobenzene core

Preparation Methods

The synthesis of 3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione involves several steps. One common method includes the reaction of 2,5-difluoronitrobenzene with 3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and nitro group play crucial roles in its reactivity and binding affinity. It can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include:

    2,5-Difluoro-4-nitrobenzene: Lacks the pyrimidinyl group, making it less complex.

    3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine: Lacks the difluoronitrobenzene core.

    2,6-Difluoro-4-hydroxybenzonitrile: Contains a hydroxyl group instead of a nitro group.

The uniqueness of 3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H6F5N3O4

Molecular Weight

351.19 g/mol

IUPAC Name

3-(2,5-difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H6F5N3O4/c1-18-9(12(15,16)17)4-10(21)19(11(18)22)7-2-6(14)8(20(23)24)3-5(7)13/h2-4H,1H3

InChI Key

ZFFFOZSMKIUPNF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C2=CC(=C(C=C2F)[N+](=O)[O-])F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into 10 ml of dimethylsulfoxide was dissolved 1.77 g of 2,4,5-trifluoronitrobenzene and 1.94 g of 3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydro pyrimidine. After adding 1.52 g of anhydrous potassium carbonate at room temperature, the mixture was stirred at 80° C. for 1 hour. The reaction solution was cooled to room temperature, and then the solution was poured into ice-water and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica-gel column chromatography to give 1.51 g of 2,5-difluoro-4-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]nitrobenzene.
Quantity
1.52 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.77 g of 2,4,5-trifluoronitrobenzene and 1.94 g of 3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine were dissolved in 10 ml of dimethyl sulfoxide, and 1.52 g of anhydrous potassium carbonate was added to this at room temperature, then, the mixture was stirred for 1 hour at 80° C. The reaction solution was allowed to cool to room temperature, then, the reaction solution was poured into ice water, and extracted with ethyl acetate. The organic layer was washed with saturated saline, dried over anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 1.51 g of 2,5 difluoro-4-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]nitrobenzene.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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